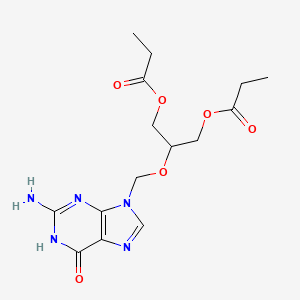
Atorvastatina Impureza F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atorvastatin Impurity F, also known as Atorvastatin EP Impurity F, is a compound with the molecular formula C40H48FN3O8 and a molecular weight of 717.8 . Its chemical name is (3R,5R)-7-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanamido]-3,5-dihydroxyheptanoic acid .
Synthesis Analysis
The synthesis of Atorvastatin Impurity F involves an optimized ruthenium-mediated late-stage 18 F-deoxyfluorination . The defluoro-hydroxy precursor is produced via Paal-Knorr pyrrole synthesis and is followed by coordination of the phenol to a ruthenium complex . This process yields the labeling precursor in approximately 10% overall yield .Molecular Structure Analysis
The molecular structure of Atorvastatin Impurity F includes a fluorophenyl group, a phenylcarbamoyl group, and a propan-2-yl group attached to a pyrrol ring . It also contains two hydroxyheptanamido groups .Chemical Reactions Analysis
Atorvastatin Impurity F is known to degrade under acid and basic conditions . It exhibits first-order kinetic degradation under acid conditions, compared to zero-order kinetic degradation under basic conditions . This suggests that Atorvastatin Impurity F is less stable in acidic mediums .Physical and Chemical Properties Analysis
Atorvastatin Impurity F is a white crystalline powder . It has a partition coefficient [log P (octanol/water)] of 6.36 and a dissociation constant (pKa) of 4.46 .Aplicaciones Científicas De Investigación
Desarrollo de Métodos Analíticos
La Atorvastatina Impureza F es crucial para el desarrollo de métodos analíticos, particularmente en Cromatografía Líquida de Alta Eficiencia (HPLC). Los investigadores han desarrollado métodos HPLC novedosos, rápidos y simples para determinar Atorvastatina y sus impurezas, incluida la Impureza F, en tabletas farmacéuticas {svg_1}. Esto implica crear una única preparación de muestra y una corrida cromatográfica, lo que reduce significativamente el tiempo y el consumo de fase móvil en comparación con los métodos tradicionales.
Validación del Método (AMV)
La Impureza F se utiliza en los procesos de validación del método para garantizar la precisión y confiabilidad de los métodos analíticos. Es esencial para las aplicaciones de Control de Calidad (QC), particularmente para las solicitudes de nuevos fármacos abreviados (ANDA) o durante la producción comercial de Atorvastatina {svg_2}. La presencia de la impureza ayuda a validar la selectividad, linealidad, precisión y exactitud de los métodos analíticos.
Control de Calidad en el Análisis Farmacéutico
En la industria farmacéutica, la this compound se utiliza para complementar las técnicas cromatográficas con la detección de masas para el control de calidad. Esto mejora la detección y cuantificación de impurezas, asegurando la seguridad y eficacia de la Atorvastatina como producto farmacéutico final {svg_3}. La detección de masas proporciona información sobre el peso molecular que ayuda a identificar la impureza, incluso en límites de detección muy bajos.
Caracterización Estructural de los Compuestos
Las características estructurales de los compuestos desconocidos, incluida la this compound, se pueden explorar mediante fragmentación en la fuente utilizando detección de masas. Este enfoque proporciona una solución integral para el análisis de impurezas, permitiendo a los investigadores obtener información más profunda sobre las características estructurales de estos compuestos {svg_4}.
Investigación Farmacológica
La this compound se puede utilizar en investigación farmacológica para estudiar los posibles efectos toxicológicos de las impurezas en las formulaciones de fármacos. Comprender estos efectos es crucial para evaluar el perfil de seguridad de los productos farmacéuticos y garantizar la seguridad del paciente {svg_5}.
Desarrollo de Radiotrazadores para Imágenes PET
Existe la posibilidad de que la this compound se utilice en el desarrollo de radiotrazadores para imágenes de Tomografía por Emisión de Positrones (PET). Esta aplicación podría ser particularmente útil para evaluar afecciones como la aterosclerosis, donde la afinidad del compuesto a enzimas específicas como la reductasa de HMG-CoA es de interés {svg_6}.
Mecanismo De Acción
Safety and Hazards
Atorvastatin Impurity F may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children and may have long-lasting harmful effects on aquatic life . It is recommended to handle it with appropriate safety measures, including the use of personal protective equipment .
Análisis Bioquímico
Biochemical Properties
Atorvastatin Impurity F plays a significant role in biochemical reactions by inhibiting the activity of the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) . This enzyme is responsible for the production of cholesterol in the body, and its inhibition leads to a decrease in cholesterol levels. Additionally, Atorvastatin Impurity F has been observed to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 . It also reduces the production of nitric oxide, a key mediator in the inflammatory response .
Cellular Effects
Atorvastatin Impurity F influences various types of cells and cellular processes. It has been shown to inhibit the expression of the NLRP3 inflammasome and disrupt the activity of caspase-1 in human THC-1 monocyte cell lines . This interference leads to a reduction in the secretion of interleukin-1 beta, which is crucial in the inflammatory response. Additionally, Atorvastatin Impurity F affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of HMG-CoA reductase .
Molecular Mechanism
The molecular mechanism of Atorvastatin Impurity F involves its binding interactions with biomolecules and enzyme inhibition. Atorvastatin Impurity F mimics and outcompetes the natural substrate molecule HMG-CoA, preventing its reduction to mevalonate and further cholesterol synthesis . This inhibition of HMG-CoA reductase is a key step in the cholesterol biosynthetic pathway. Additionally, Atorvastatin Impurity F has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Atorvastatin Impurity F have been observed to change over time. The compound has been shown to be stable for at least 4 hours in solution at room temperature . Incubation of Atorvastatin Impurity F in human or rat serum at 37°C for up to 4 hours indicated no significant decomposition . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with Atorvastatin Impurity F showing potential in reducing inflammation and oxidative damage .
Dosage Effects in Animal Models
The effects of Atorvastatin Impurity F vary with different dosages in animal models. Studies have shown that Atorvastatin Impurity F can enhance the efficacy of mesenchymal stem cells transplantation in animal models of acute myocardial infarction . High doses of Atorvastatin Impurity F may lead to toxic or adverse effects, including muscle-related side effects and potential liver damage .
Metabolic Pathways
Atorvastatin Impurity F is involved in metabolic pathways that include the inhibition of HMG-CoA reductase . This inhibition prevents the conversion of HMG-CoA to mevalonate, a precursor in the cholesterol biosynthesis pathway. Additionally, Atorvastatin Impurity F interacts with enzymes and cofactors involved in the inflammatory response, reducing the production of pro-inflammatory cytokines .
Transport and Distribution
Atorvastatin Impurity F is transported and distributed within cells and tissues through various mechanisms. It has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed . The compound’s transport is facilitated by its interactions with specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of Atorvastatin Impurity F is primarily within the cytosolic and microsomal fractions of hepatic cells . This localization is crucial for its activity in inhibiting HMG-CoA reductase and reducing cholesterol synthesis. Additionally, Atorvastatin Impurity F may undergo post-translational modifications that direct it to specific compartments or organelles within the cell .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Atorvastatin Impurity F involves the conversion of Atorvastatin into the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Atorvastatin", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanol", "Water" ], "Reaction": [ "Atorvastatin is dissolved in a mixture of methanol and water.", "Sodium hydroxide is added to the solution to adjust the pH to 10-11.", "Hydrogen peroxide is added to the solution and the mixture is stirred for several hours.", "Acetic acid is added to the solution to adjust the pH to 4-5.", "The solution is filtered and the resulting solid is washed with water and dried.", "The solid is dissolved in a mixture of methanol and water.", "The solution is filtered and the resulting solid is washed with water and dried.", "The resulting solid is Atorvastatin Impurity F." ] } | |
Número CAS |
1371615-56-3 |
Fórmula molecular |
C40H47FN3O8Na |
Peso molecular |
739.82 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(Amide Impurity) Sodium Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



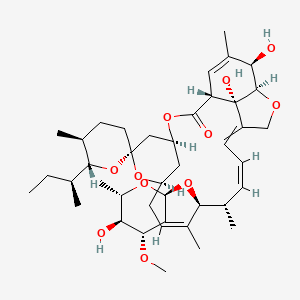


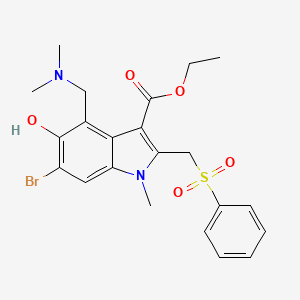
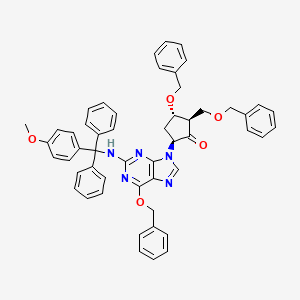
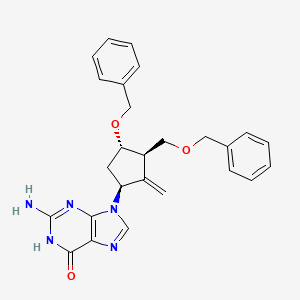
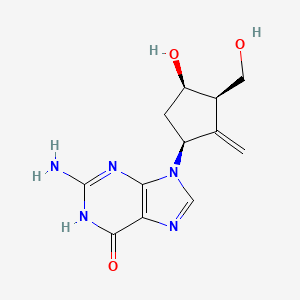
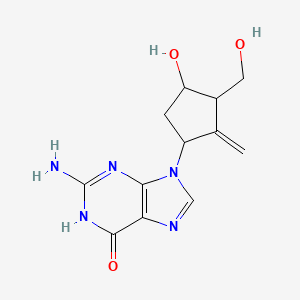
![2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one](/img/structure/B601538.png)
